molecular formula C20H18N2O4S B12545989 2,5-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole CAS No. 155877-50-2

2,5-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole

Cat. No.: B12545989
CAS No.: 155877-50-2
M. Wt: 382.4 g/mol
InChI Key: NPSNIKNJDZDVIV-UHFFFAOYSA-N
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Description

2,5-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole is a complex organic compound that features both an oxirane (epoxide) group and a thiadiazole ring This compound is of significant interest due to its unique chemical structure, which combines the reactivity of epoxides with the stability and versatility of the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole typically involves the reaction of 2,5-diamino-1,3,4-thiadiazole with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions generally include:

    Temperature: 60-80°C

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The epoxide groups can be oxidized to form diols.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The epoxide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Formation of diols.

    Reduction: Formation of reduced thiadiazole derivatives.

    Substitution: Formation of substituted epoxide derivatives.

Scientific Research Applications

2,5-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of high-performance materials, such as epoxy resins and coatings.

Mechanism of Action

The mechanism of action of 2,5-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole involves the interaction of its epoxide groups with various biological targets. The epoxide groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential therapeutic effects. The thiadiazole ring can interact with metal ions and enzymes, modulating their activity and contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol F diglycidyl ether: Similar in structure but lacks the thiadiazole ring.

    Bis(2-methoxy-4-(oxiran-2-ylmethyl)phenyl)isophthalate: Contains similar epoxide groups but different core structure.

    Tris(2-methoxy-4-(oxiran-2-ylmethyl)phenyl)benzene-1,3,5-tricarboxylate: Contains multiple epoxide groups and a different core structure.

Uniqueness

2,5-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole is unique due to the presence of both epoxide groups and a thiadiazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

155877-50-2

Molecular Formula

C20H18N2O4S

Molecular Weight

382.4 g/mol

IUPAC Name

2,5-bis[4-(oxiran-2-ylmethoxy)phenyl]-1,3,4-thiadiazole

InChI

InChI=1S/C20H18N2O4S/c1-5-15(23-9-17-11-25-17)6-2-13(1)19-21-22-20(27-19)14-3-7-16(8-4-14)24-10-18-12-26-18/h1-8,17-18H,9-12H2

InChI Key

NPSNIKNJDZDVIV-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)C3=NN=C(S3)C4=CC=C(C=C4)OCC5CO5

Origin of Product

United States

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